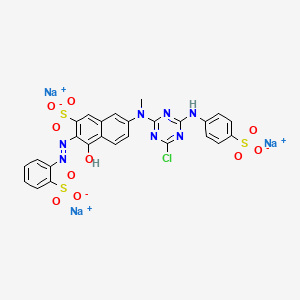
Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate is a complex organic compound. It is often used in various industrial applications due to its unique chemical properties. This compound is known for its vibrant color and is commonly used as a dye in different industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine followed by coupling with a naphthalene derivative.
Triazine Ring Formation: The next step involves the formation of the triazine ring by reacting cyanuric chloride with the sulphonated aromatic amine.
Final Coupling: The final step involves coupling the triazine derivative with the azo compound under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process often involves continuous monitoring and automation to maintain consistency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl and amino groups.
Reduction: Reduction reactions can occur at the azo group, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to quinones, while reduction may yield aromatic amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a dye for staining and as an indicator in various analytical techniques.
Biology
In biological research, it is used for staining tissues and cells, allowing for better visualization under a microscope.
Medicine
In medicine, it may be used in diagnostic assays and as a marker in certain tests.
Industry
In the industrial sector, it is widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper, and in the food industry as a colorant.
作用機序
The compound exerts its effects primarily through its ability to bind to specific substrates. The azo group allows it to form stable complexes with various ions and molecules, making it useful in different applications. The triazine ring provides stability and enhances its binding affinity.
類似化合物との比較
Similar Compounds
- Trisodium 4-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-1-sulphonate
Uniqueness
The unique combination of the azo group and the triazine ring in Trisodium 7-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2-sulphonate provides it with distinct chemical properties, making it more effective in certain applications compared to similar compounds.
特性
CAS番号 |
70210-43-4 |
|---|---|
分子式 |
C26H17ClN7Na3O10S3 |
分子量 |
788.1 g/mol |
IUPAC名 |
trisodium;7-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]-methylamino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C26H20ClN7O10S3.3Na/c1-34(26-30-24(27)29-25(31-26)28-15-6-9-17(10-7-15)45(36,37)38)16-8-11-18-14(12-16)13-21(47(42,43)44)22(23(18)35)33-32-19-4-2-3-5-20(19)46(39,40)41;;;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3 |
InChIキー |
MWHRVUBZKLHQSM-UHFFFAOYSA-K |
正規SMILES |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=CC=C3S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


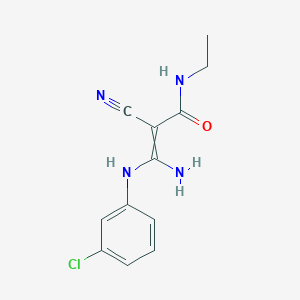
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)
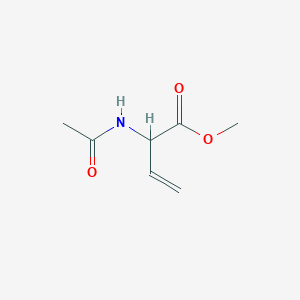
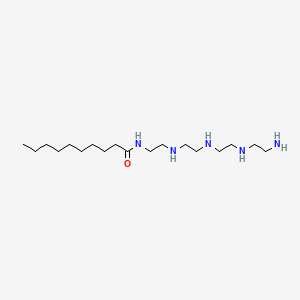
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)
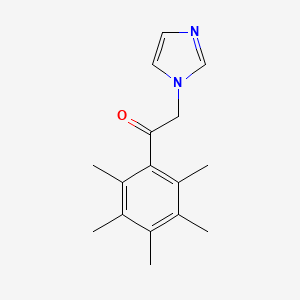
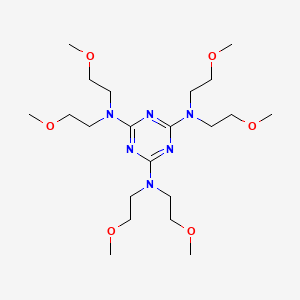
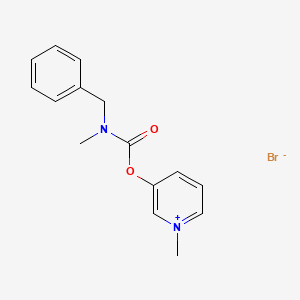
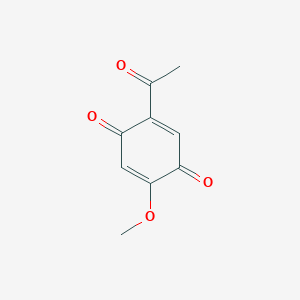
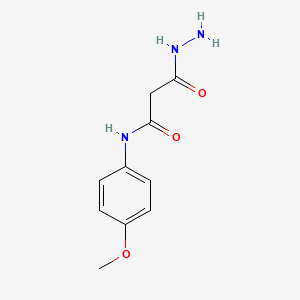
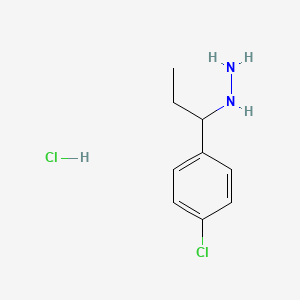

![N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide](/img/structure/B14456325.png)
